molecular formula C10H12N2O B576384 3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine CAS No. 1131-49-3

3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine

Cat. No.: B576384
CAS No.: 1131-49-3
M. Wt: 176.219
InChI Key: TWULSJZVVDZSFZ-UHFFFAOYSA-N
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Description

3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine is a heterocyclic compound with the molecular formula C10H12N2O. This compound features a dihydrooxazine ring fused with a pyridine ring, making it an interesting subject for research in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine can be achieved through the fluorocyclisation of β,γ-unsaturated oximes using hypervalent iodine reagents such as PhI(OPiv)2 . This method involves the intramolecular cyclisation of the oxime to form the dihydrooxazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazine derivatives.

    Reduction: Reduction reactions can convert the dihydrooxazine ring to a more saturated form.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazines and pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.

    Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine is unique due to its specific combination of a pyridine ring and a dihydrooxazine ring. This structure provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

CAS No.

1131-49-3

Molecular Formula

C10H12N2O

Molecular Weight

176.219

IUPAC Name

2-methyl-6-pyridin-3-yl-3,6-dihydrooxazine

InChI

InChI=1S/C10H12N2O/c1-12-7-3-5-10(13-12)9-4-2-6-11-8-9/h2-6,8,10H,7H2,1H3

InChI Key

TWULSJZVVDZSFZ-UHFFFAOYSA-N

SMILES

CN1CC=CC(O1)C2=CN=CC=C2

Synonyms

3,6-Dihydro-2-methyl-6-(3-pyridyl)-2H-1,2-oxazine

Origin of Product

United States

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